molecular formula C20H24N2O3 B7460921 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide

Cat. No.: B7460921
M. Wt: 340.4 g/mol
InChI Key: HQHDHUHVZQTYQJ-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3311~3,7~]dec-1-yl)propanamide is a complex organic compound that features a benzoxazole ring fused with a tricyclodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Tricyclodecane Moiety: The tricyclodecane group can be introduced via a nucleophilic substitution reaction, where the benzoxazole intermediate reacts with a tricyclodecane derivative.

    Formation of the Propanamide Linkage: The final step involves the coupling of the benzoxazole-tricyclodecane intermediate with a propanamide derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2,3-dione derivatives, while reduction could produce benzoxazole-2-ol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.

Industry

In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form stable interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

    3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(cyclohexyl)propanamide: Similar structure but with a cyclohexyl group instead of a tricyclodecane group.

Uniqueness

The uniqueness of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide lies in its combination of a benzoxazole ring with a tricyclodecane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-adamantyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-18(5-6-22-16-3-1-2-4-17(16)25-19(22)24)21-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-4,13-15H,5-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHDHUHVZQTYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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